molecular formula C20H21FN2O5S B3570234 3,6-DIETHYL 2-(2-FLUOROBENZAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE

3,6-DIETHYL 2-(2-FLUOROBENZAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE

Cat. No.: B3570234
M. Wt: 420.5 g/mol
InChI Key: BQUPECHPZUKLOY-UHFFFAOYSA-N
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Description

3,6-Diethyl 2-(2-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with two ethyl ester groups at positions 3 and 6 and a 2-fluorobenzamido moiety at position 2. The ethyl ester groups contribute to lipophilicity, while the 2-fluorobenzamido substituent introduces electron-withdrawing effects, which may influence reactivity and binding interactions.

Properties

IUPAC Name

diethyl 2-[(2-fluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O5S/c1-3-27-19(25)16-13-9-10-23(20(26)28-4-2)11-15(13)29-18(16)22-17(24)12-7-5-6-8-14(12)21/h5-8H,3-4,9-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUPECHPZUKLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIETHYL 2-(2-FLUOROBENZAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final steps often involve the addition of ethyl groups and the formation of the benzamido moiety .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to ensure consistent production at scale.

Chemical Reactions Analysis

Types of Reactions

3,6-DIETHYL 2-(2-FLUOROBENZAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides of the thienopyridine ring, while substitution reactions could result in various derivatives with different substituents replacing the fluorine atom.

Scientific Research Applications

3,6-DIETHYL 2-(2-FLUOROBENZAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-DIETHYL 2-(2-FLUOROBENZAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets. The fluorobenzamido group may facilitate binding to certain enzymes or receptors, leading to inhibition or activation of biochemical pathways. The thienopyridine ring structure is known to interact with various biological targets, potentially affecting cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on molecular properties, substituent effects, and synthetic methodologies.

Structural Analogues from Evidence

a) Ethyl 2-(2-Chloroacetamido)-6-Ethyl-Thieno[2,3-c]Pyridine-3-Carboxylate Hydrochloride ()

  • Molecular Formula : C₁₆H₁₅ClN₂O
  • Molecular Weight : 286.76 g/mol
  • Substituents : Chloroacetamido group at position 2, ethyl ester at position 3, and an ethyl group at position 4.
  • Key Differences : The chloroacetamido group (vs. fluorobenzamido in the target) reduces steric bulk but retains electron-withdrawing properties. The absence of a second ethyl ester (only one at position 3) lowers molecular weight compared to the target’s diethyl ester system .

b) Ethyl 2-Amino-6-Butanoyl-Thieno[2,3-c]Pyridine-3-Carboxylate ()

  • Molecular Formula : C₁₄H₂₀N₂O₃S
  • Molecular Weight : 296.39 g/mol
  • Substituents: Amino group at position 2 and butanoyl at position 5.
  • Key Differences: The amino group enhances nucleophilicity, while the butanoyl chain increases hydrophobicity. The lack of fluorinated aromatic substituents reduces electronic complexity compared to the target compound .

c) (2Z)-2-(2,4,6-Trimethylbenzylidene)-Thiazolo[3,2-a]Pyrimidine Derivatives ()

  • Example : Compound 11a (C₂₀H₁₀N₄O₃S, MW 386 g/mol).
  • Substituents : Trimethylbenzylidene and methylfuran groups.
  • Key Differences: The thiazolo[3,2-a]pyrimidine core (vs. thieno[2,3-c]pyridine) alters ring aromaticity and conjugation. The methylfuran substituent introduces oxygen-based heterocyclic character absent in the target compound .
Comparative Data Table
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Thieno[2,3-c]pyridine 2-Fluorobenzamido, 3,6-diethyl ~380 (estimated) High lipophilicity, electron-deficient
Ethyl 2-(2-Chloroacetamido) Derivative Thieno[2,3-c]pyridine Chloroacetamido, 3-ethyl 286.76 Moderate reactivity, lower steric bulk
Ethyl 2-Amino-6-Butanoyl Derivative Thieno[2,3-c]pyridine Amino, butanoyl 296.39 Enhanced nucleophilicity, hydrophobic
Thiazolo[3,2-a]Pyrimidine 11a Thiazolo[3,2-a]pyrimidine Trimethylbenzylidene, methylfuran 386.00 Oxygen-rich, rigid planar structure
Functional Group Impact Analysis
  • Fluorobenzamido vs.
  • Diethyl Esters vs. Monoethyl Esters: The dual ethyl esters in the target compound increase molecular weight and lipophilicity, which may improve membrane permeability in biological systems compared to monoester analogues .
  • Thieno vs. Thiazolo Cores: The thieno[2,3-c]pyridine core offers sulfur-based aromaticity, while thiazolo[3,2-a]pyrimidine derivatives (e.g., 11a) incorporate nitrogen and sulfur, altering π-electron distribution and binding affinities .

Biological Activity

The compound 3,6-Diethyl 2-(2-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex organic molecule with potential therapeutic applications. Its unique structure, featuring a thieno[2,3-c]pyridine core and fluorobenzamido substitution, suggests a diverse range of biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure. The presence of diethyl groups and the fluorobenzamido moiety enhances its chemical reactivity and potential interactions with biological targets.

Structural Formula

C17H20FN2O4S\text{C}_{17}\text{H}_{20}\text{F}\text{N}_2\text{O}_4\text{S}

Key Features

  • Thieno[2,3-c]pyridine core : Contributes to its pharmacological properties.
  • Fluorobenzamido group : May enhance lipophilicity and receptor binding.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways such as the MAPK/ERK pathway.
  • Case Study : In vitro studies demonstrated that derivatives of thieno[2,3-c]pyridine significantly inhibited the proliferation of various cancer cell lines (e.g., MCF-7 breast cancer cells) .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties:

  • Spectrum of Activity : Exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Research Findings : A study highlighted that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis .

Enzyme Inhibition

The biological activity of this compound may extend to enzyme inhibition:

  • Target Enzymes : Potential inhibitors of enzymes involved in metabolic pathways, particularly those related to cancer metabolism.
  • Inhibition Studies : Preliminary data suggest that the compound can inhibit specific kinases implicated in tumor growth .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AnticancerInduction of apoptosis in MCF-7 cells
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionInhibition of metabolic enzymes

Q & A

Q. How are stability and degradation profiles assessed under varying conditions?

  • Forced Degradation Studies :
  • Thermal Stress : Heat at 40–80°C for 24–72 hours; monitor decomposition via HPLC.
  • Photolytic Stress : Expose to UV light (320–400 nm) to identify photo-labile groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-DIETHYL 2-(2-FLUOROBENZAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
3,6-DIETHYL 2-(2-FLUOROBENZAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE

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